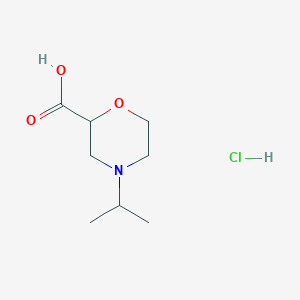

4-(Propan-2-yl)morpholine-2-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

4-propan-2-ylmorpholine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-6(2)9-3-4-12-7(5-9)8(10)11;/h6-7H,3-5H2,1-2H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVAXVUHCZLQJIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCOC(C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-step Chemical Reactions with Controlled Conditions

The synthesis involves reactions under controlled temperatures (often 0–30 °C) using specific solvents such as tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), or dimethylacetamide (DMAc) to ensure solubility and reaction efficiency. The use of acid catalysts (e.g., trifluoroacetic acid) or bases (e.g., triethylamine) is common to facilitate condensation or substitution reactions.

Key Reaction Types and Steps

Condensation Reactions: The formation of the morpholine ring and introduction of substituents can be achieved by condensation of appropriate amino alcohols with carboxylic acid derivatives or esters under acidic or catalytic conditions.

Hydrolysis and Ester Conversion: Ester intermediates are hydrolyzed to the corresponding carboxylic acids. Hydrolysis is typically conducted under mild acidic or basic conditions to avoid side reactions.

Salt Formation: The free acid is converted to the hydrochloride salt by treatment with hydrochloric acid, often in aqueous media, to improve the compound’s physical properties.

Example Synthetic Procedure (Adapted from Related Morpholine Derivative Syntheses)

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1. Condensation | React amino alcohol with carboxylic acid derivative in THF or DMSO, catalyzed by trifluoroacetic acid or boron trifluoride at 0–25 °C | Formation of morpholine ring with isopropyl substitution | Controlled temperature prevents side reactions |

| 2. Hydrolysis | Treat ester intermediate with aqueous sodium hydroxide or acid at 0–5 °C | Conversion to carboxylic acid | Low temperature minimizes decomposition |

| 3. Salt Formation | Add aqueous HCl to carboxylic acid solution | Formation of hydrochloride salt | Enhances solubility and stability |

| 4. Purification | Crystallization from ethyl acetate or isopropanol | Isolation of pure product | Recrystallization improves purity |

Purification Techniques

- Crystallization: Recrystallization from hot ethyl acetate or isopropanol is commonly used to isolate the hydrochloride salt in high purity.

- Filtration and Washing: Precipitated solids are filtered and washed with solvents like acetone and water to remove impurities.

- Drying: Final drying under reduced pressure ensures removal of residual solvents.

Research Findings and Optimization

Recent studies have optimized reaction parameters to improve yield and purity:

- Lower reaction temperatures (~20 °C) reduce side reactions such as condensation or polymerization.

- Avoidance of phase transfer catalysts like cetyltrimethylammonium bromide (CTAB) prevents contamination.

- Use of classical mixed anhydride methods (e.g., ethyl chloroformate with triethylamine) facilitates efficient coupling steps.

- Acidic deprotection steps using aqueous hydrochloric acid avoid formation of unwanted side products common with organic acid catalysts.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Effect on Yield/Purity |

|---|---|---|

| Solvent | THF, DMSO, DMAc | Ensures solubility, reaction control |

| Temperature | 0–30 °C | Minimizes side reactions |

| Catalyst | Trifluoroacetic acid, boron trifluoride | Promotes condensation efficiently |

| Hydrolysis Conditions | Aqueous NaOH or HCl, 0–5 °C | Converts esters cleanly to acids |

| Salt Formation | Aqueous HCl | Enhances solubility and stability |

| Purification | Recrystallization from ethyl acetate/isopropanol | Achieves high purity (>98% HPLC purity) |

| Yield | 68–83% (varies with optimization) | Dependent on temperature and reagent purity |

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-yl)morpholine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde.

Substitution: Nucleophilic substitution reactions can replace the isopropyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Overview

4-(Propan-2-yl)morpholine-2-carboxylic acid hydrochloride, with the CAS number 1803593-62-5, is a morpholine derivative that has garnered attention in various scientific fields. This compound is characterized by its unique structural features, which include a morpholine ring and a carboxylic acid functional group. Its applications span across medicinal chemistry, organic synthesis, and biological research.

Medicinal Chemistry

4-(Propan-2-yl)morpholine-2-carboxylic acid hydrochloride is being explored for its potential therapeutic properties. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Case Studies:

- Antimicrobial Activity : Research has indicated that morpholine derivatives can exhibit significant antimicrobial properties, potentially inhibiting bacterial growth.

- Enzyme Inhibition : Studies suggest that compounds with similar structures may act as inhibitors for various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neuropharmacology.

Organic Synthesis

This compound serves as an important reagent in organic synthesis, particularly in the preparation of more complex molecules. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating various derivatives.

Applications in Synthesis:

- Building Block for Pharmaceuticals : It can be used to synthesize other biologically active compounds, facilitating the development of new drugs.

- Catalysis : The compound may also act as a catalyst or ligand in certain reactions, enhancing reaction rates and selectivity.

Biological Research

Research into the biological effects of 4-(propan-2-yl)morpholine-2-carboxylic acid hydrochloride has revealed its potential role in influencing cellular processes.

Mechanism of Action:

The compound's morpholine ring may interact with cellular membranes or specific receptors, leading to alterations in cell signaling pathways. This interaction could be significant in the study of drug-receptor dynamics.

Mechanism of Action

The mechanism of action of 4-(Propan-2-yl)morpholine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters with closely related morpholine derivatives:

Key Observations :

- However, this reduces water solubility relative to the parent .

- Benzyl vs. Isopropyl : The benzyl analog (4-benzylmorpholine-2-carboxylic acid hydrochloride) has higher molecular weight and lower solubility due to its aromatic substituent, making it less suitable for aqueous-phase reactions .

- Boc-Protected Derivative : The Boc-protected variant serves as a stable intermediate in peptide synthesis, contrasting with the hydrochloride salts used in ionic interactions .

Market and Regulatory Landscape

- Morpholine-2-carboxylic acid hydrochloride has extensive commercial data, with global consumption analyzed across 200+ countries and forecasts extending to 2046 .

- Regulatory data for the benzyl derivative (CAS 2776352) is well-documented by suppliers like Thermo Scientific, emphasizing its use under controlled industrial settings .

Biological Activity

4-(Propan-2-yl)morpholine-2-carboxylic acid hydrochloride is a morpholine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a morpholine ring and a carboxylic acid functional group, making it a candidate for various pharmacological applications.

The molecular formula of 4-(Propan-2-yl)morpholine-2-carboxylic acid hydrochloride is with a molecular weight of approximately 195.68 g/mol. Its structural features contribute to its biological activity, particularly in modulating enzyme functions and interacting with cellular receptors.

The biological activity of this compound can be attributed to its interaction with various molecular targets. It is hypothesized to modulate the activity of enzymes and receptors due to the presence of the carboxylic acid and morpholine moieties, which may facilitate hydrogen bonding and ionic interactions . Notably, the isopropyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.

Antimicrobial Activity

Research indicates that 4-(Propan-2-yl)morpholine-2-carboxylic acid hydrochloride exhibits significant antimicrobial properties. In studies assessing its antibacterial efficacy, it demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values varied depending on the bacterial strain tested.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.020 |

| Pseudomonas aeruginosa | 0.050 |

These results suggest that this compound could be further explored as a potential antimicrobial agent in clinical settings .

Anticancer Potential

The anticancer properties of 4-(Propan-2-yl)morpholine-2-carboxylic acid hydrochloride have also been investigated. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression, particularly in breast and colon cancer cells .

Case Study: In Vitro Anticancer Activity

A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 15 µM after 48 hours of exposure. Flow cytometry analysis indicated an increase in cells undergoing apoptosis, highlighting its potential as an anticancer therapeutic .

Other Biological Activities

Beyond antimicrobial and anticancer effects, this compound has been evaluated for its influence on metabolic pathways through interactions with peroxisome proliferator-activated receptors (PPARs). Preliminary findings suggest that it may act as a modulator of PPARγ, which is involved in lipid metabolism and glucose homeostasis, indicating potential applications in metabolic disorders such as diabetes .

Q & A

Q. How can researchers optimize the synthesis of 4-(Propan-2-yl)morpholine-2-carboxylic acid hydrochloride to improve yield and purity?

Methodological Answer:

- Catalyst Selection : Use transition metal catalysts (e.g., palladium or copper) to enhance reaction efficiency in coupling steps, as demonstrated in analogous morpholine derivative syntheses .

- Solvent Optimization : Polar aprotic solvents like dimethylformamide (DMF) or toluene are recommended for cyclization reactions to stabilize intermediates .

- Acid-Base Conditions : Hydrochloride salt formation requires controlled addition of HCl to ensure stoichiometric conversion and prevent over-acidification, which may degrade the product .

- Purification : Employ reverse-phase HPLC or recrystallization in ethanol/water mixtures to isolate high-purity compounds (>95%) .

Q. What analytical techniques are most reliable for characterizing 4-(Propan-2-yl)morpholine-2-carboxylic acid hydrochloride?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the morpholine ring structure and isopropyl substituent. Compare chemical shifts with literature data for morpholine derivatives .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., CHClNO, expected m/z 229.08 for [M+H]) .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, particularly if chiral centers are present .

- Elemental Analysis : Verify stoichiometry of the hydrochloride salt (e.g., Cl content via ion chromatography) .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous solutions?

Methodological Answer:

- Solubility Enhancement : The hydrochloride salt increases water solubility due to ionic interactions. Conduct pH-dependent solubility studies (pH 3–7) to identify optimal storage conditions .

- Stability Testing : Use accelerated stability protocols (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products like free carboxylic acid or morpholine ring-opening byproducts .

Advanced Research Questions

Q. How should researchers resolve conflicting spectral data (e.g., NMR vs. HRMS) for this compound?

Methodological Answer:

- Artifact Identification : Check for residual solvents (e.g., DMF) in NMR spectra or adduct formation in HRMS (e.g., sodium or potassium ions). Use deuterated solvents and internal standards (e.g., TMS for NMR) .

- Dynamic Effects : Investigate conformational flexibility (e.g., morpholine ring puckering) via variable-temperature NMR to explain split peaks .

- Synthetic Reproducibility : Repeat synthesis under inert atmosphere (N) to rule out oxidation artifacts, which may alter molecular weight or functional groups .

Q. What strategies are effective for analyzing chiral purity in 4-(Propan-2-yl)morpholine-2-carboxylic acid hydrochloride?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol mobile phases to separate enantiomers. Calibrate with racemic standards .

- Circular Dichroism (CD) : Compare CD spectra with enantiomerically pure references to assign absolute configuration .

- Diastereomer Synthesis : Prepare derivatives (e.g., esters with chiral alcohols) to amplify stereochemical differences in NMR or melting points .

Q. What are the potential degradation pathways of this compound under physiological conditions, and how can they be mitigated?

Methodological Answer:

- Hydrolysis Studies : Incubate in phosphate-buffered saline (PBS) at 37°C and monitor via LC-MS for hydrolysis of the carboxylic acid group or morpholine ring .

- Light Sensitivity : Conduct photostability testing (ICH Q1B guidelines) to assess UV-induced degradation. Use amber vials for long-term storage .

- Chelation Effects : Test metal-catalyzed degradation by adding Fe or Cu ions; include EDTA in formulations to inhibit this pathway .

Q. How can computational modeling predict the reactivity of 4-(Propan-2-yl)morpholine-2-carboxylic acid hydrochloride in drug-target interactions?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina with protein targets (e.g., enzymes with carboxylic acid-binding pockets) to predict binding affinities. Validate with experimental IC assays .

- Molecular Dynamics (MD) : Simulate solvation effects and protonation states (e.g., carboxylate vs. carboxylic acid) to refine interaction models .

- QSAR Analysis : Corinate electronic parameters (e.g., logP, polar surface area) with bioavailability data from analogous morpholine derivatives .

Q. What methodologies identify and quantify impurities in synthesized batches of this compound?

Methodological Answer:

- Forced Degradation : Expose the compound to heat, light, and acidic/alkaline conditions to generate impurities. Compare degradation profiles with reference standards (e.g., EP/JP pharmacopeia guidelines) .

- LC-MS/MS : Use a C18 column (2.6 µm particle size) with gradient elution (0.1% formic acid in acetonitrile/water) to detect trace impurities (<0.1%) .

- NMR Spiking : Add suspected impurities (e.g., free morpholine) to the sample and monitor peak shifts for confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.